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molecular formula C16H15ClO B1605534 4-(4-chlorophenyl)-3-phenyl-2-Butanone CAS No. 4863-70-1

4-(4-chlorophenyl)-3-phenyl-2-Butanone

Cat. No. B1605534
M. Wt: 258.74 g/mol
InChI Key: BRPUMIYBQYEVHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07423067B2

Procedure details

To a solution of N-methoxy-N-methyl-3-(4-chlorophenyl)-2-phenylpropanamide (Step C, 16 g, 53 mmol, dried by azeotroping with toluene) in anhydrous tetrahydrofuran (200 mL) at 0° C. was added methylmagnesium bromide (3 M in ether, 35 mL, 0.11 mol). After stirring at 0° C. for 2 h, the reaction was quenched with methanol (5 mL) and 2 M hydrochloric acid (50 mL). The volatile materials were removed by concentrating on a rotary evaporator and the residue partitioned between saturated ammonium chloride (200 mL) and ether (200 mL). The organic layer was separated, and the aqueous layer was extracted with ether (2 times 200 mL) The combined organic extracts were dried over anhydrous magnesium sulfate, filtered and concentrated to dryness to give the title compound, which was used without further purification. 1H NMR (500 MHz, CD3OD): δ 7.45-7.02 (m, 9H), 4.08 (dd, 1H), 3.34 (dd, 1H), 2.90 (dd, 1H), 2.03 (s, 3H).
Name
N-methoxy-N-methyl-3-(4-chlorophenyl)-2-phenylpropanamide
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
CON(C)[C:4](=[O:20])[CH:5]([C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)[CH2:6][C:7]1[CH:12]=[CH:11][C:10]([Cl:13])=[CH:9][CH:8]=1.[CH3:22][Mg]Br>O1CCCC1>[Cl:13][C:10]1[CH:11]=[CH:12][C:7]([CH2:6][CH:5]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[C:4](=[O:20])[CH3:22])=[CH:8][CH:9]=1

Inputs

Step One
Name
N-methoxy-N-methyl-3-(4-chlorophenyl)-2-phenylpropanamide
Quantity
16 g
Type
reactant
Smiles
CON(C(C(CC1=CC=C(C=C1)Cl)C1=CC=CC=C1)=O)C
Name
Quantity
35 mL
Type
reactant
Smiles
C[Mg]Br
Name
Quantity
200 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After stirring at 0° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction was quenched with methanol (5 mL) and 2 M hydrochloric acid (50 mL)
CUSTOM
Type
CUSTOM
Details
The volatile materials were removed
CONCENTRATION
Type
CONCENTRATION
Details
by concentrating on a rotary evaporator
CUSTOM
Type
CUSTOM
Details
the residue partitioned between saturated ammonium chloride (200 mL) and ether (200 mL)
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with ether (2 times 200 mL) The combined organic extracts
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
were dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC1=CC=C(C=C1)CC(C(C)=O)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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